Synthetic Versatility: Boronation vs. Unfunctionalized Sulfonamides
4-Bromo-3-fluorobenzenesulfonamide retains a reactive aryl bromide handle at the para position that enables palladium-catalyzed boronation using bis(pinacolato)diboron, yielding the corresponding boronate ester for subsequent Suzuki-Miyaura cross-coupling. In contrast, non-halogenated benzenesulfonamide (unsubstituted parent) lacks this reactive site entirely and cannot undergo direct boronation or cross-coupling without prior functionalization [1]. The reaction proceeds with XPhos-Pd-G4 catalyst at 85 °C overnight, producing the boronate ester in preparative yield after workup with ethyl acetate and acetic acid [1].
| Evidence Dimension | Boronation reactivity (presence of aryl halide handle) |
|---|---|
| Target Compound Data | Reactive aryl bromide at para position; undergoes Pd-catalyzed boronation with bis(pinacolato)diboron |
| Comparator Or Baseline | Benzenesulfonamide (unsubstituted): no aryl halide handle; cannot undergo direct boronation |
| Quantified Difference | Qualitative: target undergoes boronation; comparator does not |
| Conditions | 1.00 mmol substrate, 1.10 mmol B2pin2, 3.01 mmol KOAc, 0.00502 mmol XPhos-Pd-G4, 1,4-dioxane, 85 °C, overnight |
Why This Matters
This enables downstream diversification via Suzuki-Miyaura coupling, expanding synthetic utility beyond what unsubstituted benzenesulfonamide can offer.
- [1] ChemicalBook. 4-溴-3-氟苯磺酰胺的制备与硼化反应. 2025. View Source
